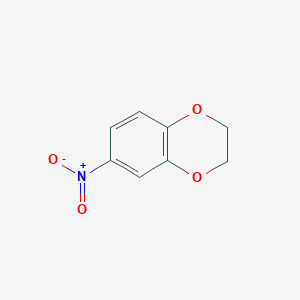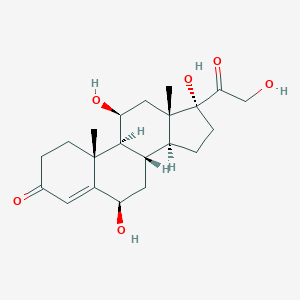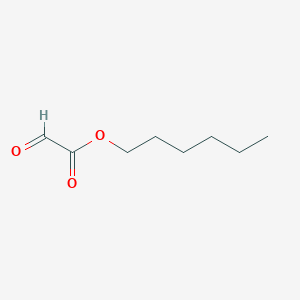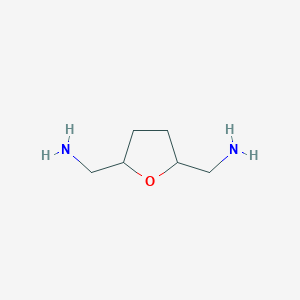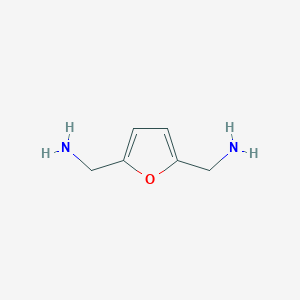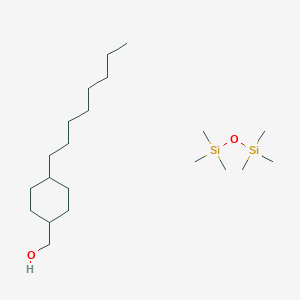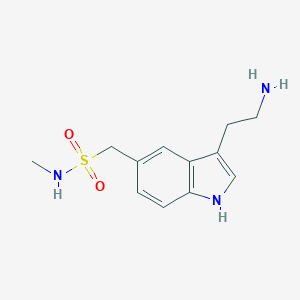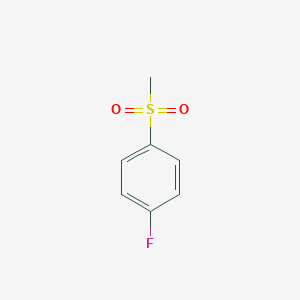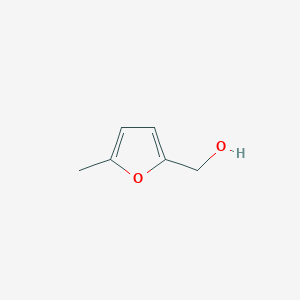
5-Methylfurfuryl alcohol
描述
5-Methylfurfuryl alcohol is a natural product found in Nicotiana tabacum with data available.
作用机制
Target of Action
It’s known to be an oxidative product of 2,5 dimethylfuran (dmf) by cytochrome p450 (cyp) , suggesting that it may interact with enzymes involved in oxidation reactions.
Mode of Action
It’s known to be involved in oxidation reactions . It’s suggested that the compound might interact with its targets, possibly enzymes like CYP, leading to changes in the biochemical processes .
Biochemical Pathways
The compound is involved in the oxidation processes of furan and its homologs . The oxidation reactions of furans have attracted the attention of researchers over many years due to the possibility of obtaining a whole series of prospective compounds for fine organic synthesis and the chemistry of biologically active substances .
Pharmacokinetics
Given its involvement in oxidation reactions, it’s likely that it undergoes metabolic transformations in the body .
Result of Action
It’s known to be a product of the oxidation of 2,5 dimethylfuran (dmf) by cytochrome p450 (cyp) , suggesting that it may play a role in the metabolism of furan compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Methylfuran-2-yl)methanol. For instance, the presence of molecular oxygen or peroxides has been used as oxidizing agents in certain oxidation reactions of furans . .
生化分析
Cellular Effects
(5-Methylfuran-2-yl)methanol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, (5-Methylfuran-2-yl)methanol can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of (5-Methylfuran-2-yl)methanol involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, (5-Methylfuran-2-yl)methanol can inhibit certain cytochrome P450 enzymes, thereby affecting the oxidative metabolism of other substrates. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methylfuran-2-yl)methanol can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that (5-Methylfuran-2-yl)methanol can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (5-Methylfuran-2-yl)methanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and modulating gene expression. At high doses, (5-Methylfuran-2-yl)methanol can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
(5-Methylfuran-2-yl)methanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form corresponding aldehydes and acids. These metabolites can further participate in various biochemical reactions, influencing the overall metabolic flux within cells. Additionally, (5-Methylfuran-2-yl)methanol can interact with cofactors such as NADH and NADPH, which are essential for its oxidative metabolism .
Transport and Distribution
Within cells and tissues, (5-Methylfuran-2-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For example, (5-Methylfuran-2-yl)methanol can bind to transport proteins that mediate its uptake into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of (5-Methylfuran-2-yl)methanol is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For instance, (5-Methylfuran-2-yl)methanol can localize to the endoplasmic reticulum, where it can modulate the activity of enzymes involved in lipid metabolism .
属性
IUPAC Name |
(5-methylfuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZFDEJGHQWZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191894 | |
| Record name | 5-Methylfurfuryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Sweet caramel-like aroma | |
| Record name | 5-Methylfurfuryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 5-Methylfurfuryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.082-1.088 (20°) | |
| Record name | 5-Methylfurfuryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3857-25-8 | |
| Record name | 5-Methyl-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3857-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylfurfuryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003857258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylfurfuryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylfuran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLFURFURYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JVO5EFA0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-methylfurfuryl alcohol?
A1: The molecular formula of this compound is C6H8O2, and its molecular weight is 112.13 g/mol.
Q2: What is the aroma profile of this compound?
A2: this compound contributes to the aroma of various food products. In cooked rice, it's positively correlated with stickiness. [] In soy sauce, it contributes to the characteristic aroma of fermented varieties. [] In tobacco, it's considered a key flavor compound. [] In the industrial cultivation medium of Enterococcus faecalis, it's identified as a primary aroma-active compound. []
Q3: How can this compound be synthesized from biomass?
A3: this compound can be synthesized from glucose using a two-step process involving copper-based catalysts. First, glucose is dehydrated to 5-hydroxymethylfurfural (HMF) using formic acid. Then, HMF is selectively hydrogenated to this compound. [] This process highlights the potential of using renewable biomass resources to produce valuable chemicals.
Q4: Can starch be used as a starting material for this compound production?
A4: Yes, starch can be converted into this compound using supported metal nanoparticles on aluminosilicates. Copper and palladium-based catalysts, combined with microwave assistance and formic acid, facilitate the tandem dehydration-hydrogenation process. Selectivity towards this compound can be tuned by adjusting reaction parameters like time, catalyst type and quantity, and formic acid concentration. []
Q5: Can the selectivity of this compound production be controlled?
A5: Yes, the reaction conditions significantly influence product selectivity. For example, using supercritical carbon dioxide–water during the hydrogenation of 5-hydroxymethylfurfural (HMF) over a palladium catalyst allows for tuning the selectivity towards this compound by adjusting the CO2 pressure. []
Q6: What is the role of copper chromite catalysts in the conversion of this compound?
A6: Copper chromite catalysts play a crucial role in the C–O hydrogenolysis of this compound. Research focuses on understanding the active species of this catalyst during this reaction. []
Q7: Can this compound be used as a platform molecule for other valuable chemicals?
A7: Yes, this compound can be converted into 2,5-hexanedione (HXD), a valuable platform molecule. This one-pot conversion is achieved in a water and tetrahydrofuran mixture using a combined catalyst system of aluminum sulfate and palladium on carbon. []
Q8: What are the potential applications of this compound?
A8: this compound is considered a potential biofuel precursor. [] Its derivatives could contribute to renewable diesel fuel production. Research also explores its use as a building block for various chemicals and polymers.
Q9: What are the current research focuses regarding this compound?
A9: Current research on this compound includes:
- Improving catalytic efficiency: Scientists are investigating novel catalyst systems, like nickel-cobalt catalysts derived from lignin and metal-organic frameworks, to enhance the efficiency of converting 5-hydroxymethylfurfural to this compound. [, ]
- Understanding reaction mechanisms: Researchers are studying the hydrogenation and hydrodeoxygenation of this compound over various catalysts to understand the underlying reaction pathways and improve selectivity towards desired products. []
- Exploring new applications: The potential of this compound as a platform chemical is being explored, investigating its conversion into valuable compounds like 2,5-hexanedione. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


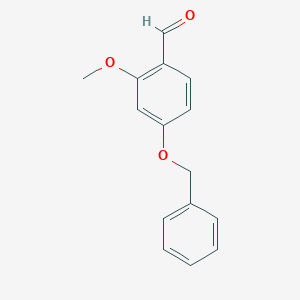
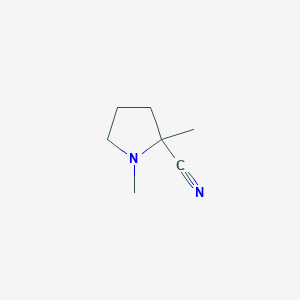
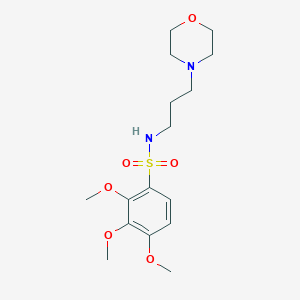
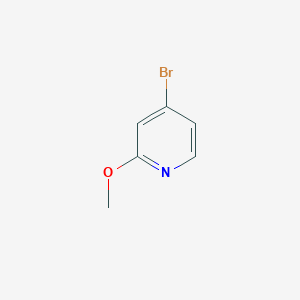
![6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime](/img/structure/B21119.png)
